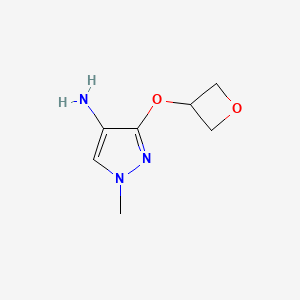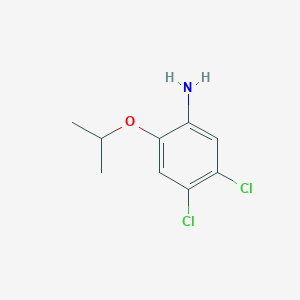
4,5-Dichloro-2-(propan-2-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C₉H₁₁Cl₂NO. It is a derivative of aniline, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a propan-2-yloxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(propan-2-yloxy)aniline typically involves the following steps:
Nitration: The starting material, 4,5-dichloroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Etherification: The final step involves the etherification of the amino group with isopropyl alcohol in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to nitrate 4,5-dichloroaniline.
Continuous Reduction: Employing continuous flow reactors for the reduction step to improve efficiency.
Catalytic Etherification: Using industrial catalysts to facilitate the etherification process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent aniline derivative.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 4,5-dichloroaniline.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(propan-2-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-5-(propan-2-yloxy)aniline
- 2,4-Dichloro-5-fluoroaniline
- 2,4-Dichloro-5-methoxyaniline
Uniqueness
4,5-Dichloro-2-(propan-2-yloxy)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H11Cl2NO |
|---|---|
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
4,5-dichloro-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,12H2,1-2H3 |
Clave InChI |
YBOIQBPVZLKBFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


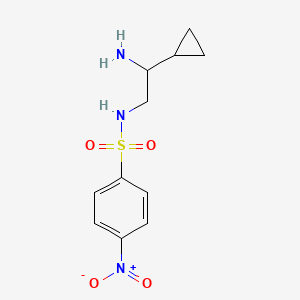
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
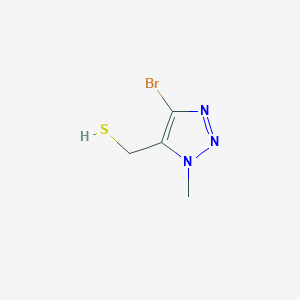
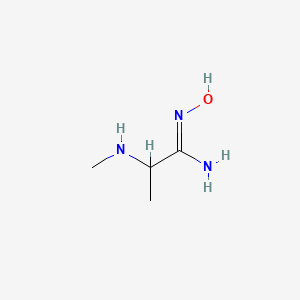
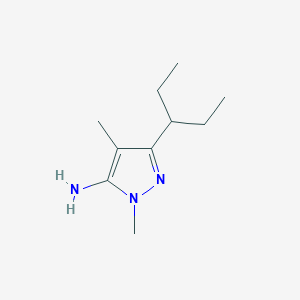
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid](/img/structure/B13315297.png)


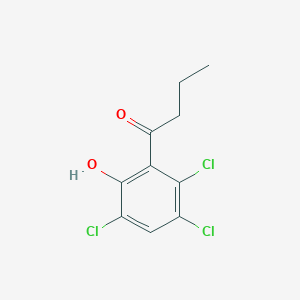
![4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13315315.png)
![{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13315319.png)
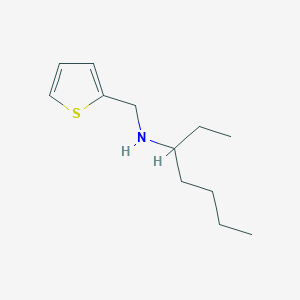
![1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol](/img/structure/B13315331.png)
